Ethyl ferulate
Overview
Description
Ethyl ferulate is an ester derivative of ferulic acid, a naturally occurring phenolic compound found in the cell walls of plants. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound is widely studied for its potential health benefits and applications in various fields, including cosmetics, pharmaceuticals, and food industries .
Mechanism of Action
- While the exact primary targets of EF are not fully elucidated, it exhibits antifungal activity against various pathogens, including Alternaria alternata, Aspergillus niger, Botrytis cinerea, Penicillium expansum, Penicillium digitatum, and Geotrichum candidum .
- EF may interact with the fungal cell membrane, leading to membrane disruption and leakage of intracellular contents. This disturbance affects the normal morphology and ultrastructure of the fungal cells .
- Additionally, EF induces oxidative stress in the pathogens, resulting in membrane lipid peroxidation and accumulation of malondialdehyde (MDA) .
- By inhibiting critical gene expression, EF affects metabolic regulation, antioxidant metabolism, and cell wall-degrading enzymes .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Ethyl ferulate has been found to be a potential inhibitor of oxidative damage produced by oxidants generated by leukocytes . It has been shown to be more effective in scavenging reactive oxygen species produced by activated leukocytes compared to its precursor, ferulic acid .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to reduce inflammation levels in macrophages by regulating the Nrf2-HO-1 and NF-кB pathway . It also significantly inhibited cell growth and induced G1 phase cell cycle arrest in esophageal squamous cell carcinoma (ESCC) cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to inhibit NF-кB p65 from transporting to the nucleus, decrease the expression of p-IкBα, significantly decrease the level of intracellular reactive oxygen species (ROS), and activate Nrf2/HO-1 pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to prominently activate the AMPK/Nrf2 pathway
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied. A mitochondria-targeted derivative of this compound has been synthesized by conjugating it with triphenylphosphonium ion, which enhanced its cytotoxicity in cancer cells via mitochondrial superoxide-mediated activation of JNK and AKT signaling .
Subcellular Localization
The subcellular localization of this compound has been studied. It has been found that the N-terminus of Lactobacillus amylovorus feruloyl esterase, which can be secreted out of the cells of both Gram-positive and Gram-negative bacteria, plays an important role in the export process
Preparation Methods
Ethyl ferulate is primarily synthesized through the esterification of ferulic acid with ethanol. One common method involves the acid-catalyzed transethylation of γ-oryzanol, a natural antioxidant found in rice bran oil. The reaction is typically carried out at refluxing temperature of ethanol, with sulfuric acid as the catalyst. The optimized conditions for this reaction include a γ-oryzanol to ethanol ratio of 0.50:2 (g/mL), 12.30% (v/v) sulfuric acid, and a reaction time of 9.37 hours, resulting in a maximum yield of 87.11% .
Chemical Reactions Analysis
Ethyl ferulate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce ferulic acid and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can yield dihydroferulic acid. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Esterification and Transesterification: this compound can participate in esterification and transesterification reactions to form other ester derivatives. These reactions often use catalysts such as sulfuric acid or enzymes like lipases.
Hydrolysis: this compound can be hydrolyzed to produce ferulic acid and ethanol. .
Scientific Research Applications
Ethyl ferulate has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the antioxidant properties of phenolic esters. It is also used in the synthesis of other bioactive compounds.
Biology: this compound exhibits anti-inflammatory and antioxidant activities, making it a valuable compound for studying cellular responses to oxidative stress and inflammation.
Medicine: this compound has potential therapeutic applications in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders. It is also being investigated for its protective effects against ultraviolet radiation and its potential use in anti-aging formulations.
Industry: this compound is used in the cosmetic industry for its skin-protective properties. It is incorporated into creams and lotions to enhance sun protection and reduce oxidative damage. .
Comparison with Similar Compounds
Ethyl ferulate is similar to other ferulic acid derivatives, such as:
Ferulic Acid: Both compounds exhibit antioxidant and anti-inflammatory properties. this compound has better skin penetration and stability, making it more suitable for topical applications.
Mthis compound: Similar to this compound, mthis compound is an ester derivative of ferulic acid.
Isoferulic Acid: Isoferulic acid is another derivative of ferulic acid with antioxidant properties.
This compound stands out due to its superior skin penetration, stability, and effectiveness in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVZXXHKSYELS-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4046-02-0 | |
Record name | Ethyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl ferulate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethyl ferulate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4'-hydroxy-3'-methoxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL FERULATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B8915UELW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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